(5-Methylpyrimidin-4-yl)methanol
Description
(5-Methylpyrimidin-4-yl)methanol is a pyrimidine derivative characterized by a hydroxymethyl group (-CH2OH) attached to the 4-position of the pyrimidine ring and a methyl substituent at the 5-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The hydroxymethyl group enhances the compound’s polarity, influencing its solubility and reactivity, while the methyl group contributes to steric and electronic effects.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(5-methylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H8N2O/c1-5-2-7-4-8-6(5)3-9/h2,4,9H,3H2,1H3 |
InChI Key |
IQYGYCOUNSXZHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyrimidin-4-yl)methanol typically involves the reaction of 5-methylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major products include 5-methylpyrimidine-4-carboxaldehyde and 5-methylpyrimidine-4-carboxylic acid.
Reduction: The major products include 5-methylpyrimidine-4-methanol and 5-methylpyrimidine-4-amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.
Scientific Research Applications
(5-Methylpyrimidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating enzymes, binding to receptors, or interfering with nucleic acid synthesis. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (5-Methylpyrimidin-4-yl)methanol, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Differences
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in ): Increase reactivity toward nucleophilic substitution but reduce solubility. Amino Groups (e.g., NH2 in ): Improve hydrogen-bonding capacity and participation in heterocyclic functionalization. Methoxy Groups (e.g., in ): Enhance aromatic ring electron density, affecting UV absorption and catalytic interactions.
- Steric Considerations : Bulkier substituents (e.g., piperidine in ) may hinder crystallization or biological target binding.
Stability and Reactivity
- (6-Aminopyrimidin-4-yl)methanol (): Stable under recommended storage conditions but may decompose under strong acidic/basic conditions.
- Discontinued Derivatives (): Instability or synthesis challenges may explain commercial discontinuation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
